molecular formula C8H13N3O2 B2820716 3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1365477-13-9

3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2820716
CAS No.: 1365477-13-9
M. Wt: 183.211
InChI Key: ZDOWCNYOGNZOGV-UHFFFAOYSA-N
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Description

3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one ( 1365477-13-9) is a high-purity chemical compound offered for research and development purposes. This heterocyclic compound features a 1,2,4-triazol-5-one core, a scaffold recognized in medicinal chemistry for its diverse biological potential . The structure is further functionalized with a 3-methyl group and an (oxolan-2-yl)methyl substituent, which may influence its physicochemical properties and interaction with biological targets. The 1,2,4-triazole moiety is a privileged structure in pharmaceutical research, known to be present in compounds with a range of activities, including anticonvulsant properties . As such, this compound serves as a versatile building block or intermediate for researchers exploring new therapeutic agents, particularly in neuroscience and central nervous system (CNS) drug discovery. It is also a valuable candidate for library synthesis in high-throughput screening and for investigating structure-activity relationships (SAR). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-6-9-10-8(12)11(6)5-7-3-2-4-13-7/h7H,2-5H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOWCNYOGNZOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1CC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole family, which is known for its diverse biological activities. Triazoles are widely studied for their potential applications in pharmaceuticals due to their antimicrobial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The compound's molecular formula is C9H15N3O2C_9H_{15}N_3O_2 with a molecular weight of 197.23 g/mol. The structure includes a triazole ring and an oxolane moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₉H₁₅N₃O₂
Molecular Weight197.23 g/mol
CAS Number2198020-30-1

The biological activity of triazole derivatives often involves interactions with specific molecular targets such as enzymes or receptors. The triazolone core can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting their function or altering their activity. The oxolane ring may enhance binding affinity and specificity towards target sites.

Antimicrobial Activity

Triazole compounds have demonstrated significant antimicrobial properties. In vitro studies suggest that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Efficacy :
    • Minimum Inhibitory Concentration (MIC) tests reveal that this compound effectively inhibits the growth of various bacterial strains.
    • For instance, compounds similar to this triazole have shown MIC values ranging from 0.5 to 32 μg/mL against E. coli and Staphylococcus aureus .
  • Antifungal Properties :
    • Triazoles are particularly noted for their antifungal activities due to their ability to inhibit fungal cytochrome P450 enzymes.
    • Studies indicate that derivatives of this compound could be effective against Candida albicans, showcasing potential as antifungal agents .

Antioxidant Activity

The antioxidant capabilities of triazole derivatives have been assessed using DPPH and ABTS assays. Preliminary data suggest that the compound may exhibit significant antioxidant activity comparable to established antioxidants like ascorbic acid .

Anticancer Potential

Research into the anticancer properties of triazoles indicates that they can induce apoptosis in cancer cell lines. For example:

  • The compound's analogs have shown IC50 values in the range of 2.38–3.77 μM against cervical cancer cells .
  • Mechanistic studies suggest that these compounds can induce apoptosis through mitochondrial pathways, leading to increased early and late apoptotic cell populations .

Study on Antibacterial Activity

A study evaluated the antibacterial effects of various triazole derivatives, including those similar to this compound:

  • Results : Compounds exhibited potent antibacterial activity with docking studies revealing strong interactions with bacterial enzyme targets.

Study on Anticancer Activity

In another study focusing on anticancer properties:

  • Cell Lines Tested : Human cervical cancer (SISO) and bladder cancer (RT-112).
  • Findings : The compounds displayed significant cytotoxicity with IC50 values indicating strong potential for further development as anticancer agents .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
One of the most notable applications of this compound is its antifungal properties. Research has shown that derivatives of triazole compounds exhibit significant antifungal activity against a range of pathogenic fungi. For instance, a study demonstrated that triazole derivatives effectively inhibited the growth of Candida albicans and Aspergillus fumigatus, which are common pathogens in immunocompromised patients . The mechanism involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.

Antimicrobial Properties
In addition to antifungal effects, this compound also displays broad-spectrum antimicrobial activity. Various studies indicate that triazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. For example, a synthesized triazole derivative was found to be effective against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .

Cancer Research
Recent investigations have focused on the anticancer properties of triazole compounds. Some studies have reported that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. A case study highlighted a derivative of 3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one that showed promise in inhibiting the proliferation of breast cancer cells in vitro .

Agricultural Applications

Fungicides
The compound has been explored as a potential fungicide in agricultural settings. Its ability to inhibit fungal pathogens can be leveraged to protect crops from diseases. Research has indicated that formulations containing triazole derivatives significantly reduce fungal infections in crops like wheat and barley, enhancing yield and quality .

Plant Growth Regulators
Another application is as a plant growth regulator. Studies suggest that triazole compounds can modulate plant hormone levels, promoting growth and improving stress resistance in plants. For instance, experiments demonstrated increased root development and drought tolerance in treated plants compared to controls .

Material Science

Polymer Chemistry
In material science, this compound has been incorporated into polymer matrices to enhance their properties. Research indicates that adding triazole compounds can improve thermal stability and mechanical strength of polymers used in various applications such as packaging and coatings .

Nanotechnology
Furthermore, this compound is being investigated for its role in nanotechnology. Its unique chemical structure allows it to act as a stabilizing agent for nanoparticles used in drug delivery systems. Studies have shown that nanoparticles stabilized with triazole derivatives exhibit enhanced bioavailability and targeted delivery capabilities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazol-5-one Derivatives

Compound Name Substituent at Position 4 Key Properties Biological Activity References
3-Methyl-4-[(oxolan-2-yl)methyl] Oxolan-2-ylmethyl Moderate lipophilicity, weak acidity (pKa ~10–11 in acetonitrile) Inferred: Potential antioxidant/antimicrobial (based on structural analogs)
3-Methyl-4-(5-methyl-2-furylmethylenamino) 5-Methyl-2-furylmethylenamino Higher acidity (pKa ~9.5–10.5), planar aromatic substituent Antioxidant (IC₅₀: 25–50 μM in DPPH assay)
3-Methyl-4-(3-nitrobenzylideneamino) 3-Nitrobenzylideneamino Strong electron-withdrawing effect, pKa ~8.5–9.5 in DMF Antimicrobial (MIC: 16–32 μg/mL against S. aureus)
3-Ethyl-4-(4-diethylaminobenzylideneamino) 4-Diethylaminobenzylideneamino Electron-donating substituent, pKa ~11–12 in isopropyl alcohol Anticancer (IC₅₀: 10–20 μM against MCF-7 cells)
4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl] Benzyl and 1-methylpyrrol-2-ylmethyl Enhanced π-π stacking ability, moderate acidity Antitumor (IC₅₀: 8–15 μM in HCT-116 cells)

Key Comparative Insights

Acidity and Substituent Effects The oxolan-2-ylmethyl group in the target compound provides intermediate acidity (pKa ~10–11) compared to strongly electron-withdrawing groups like nitrobenzyl (pKa ~8.5–9.5) or electron-donating groups like diethylaminobenzyl (pKa ~11–12) . Acidity trends correlate with substituent electronic effects: electron-withdrawing groups stabilize the deprotonated form, lowering pKa, while electron-donating groups increase pKa .

Antioxidant Activity Furylmethyl-substituted analogs (e.g., 3-methyl-4-(5-methyl-2-furylmethylenamino)) show higher radical scavenging activity (IC₅₀: 25–50 μM) due to conjugation with the triazolone core, enhancing electron delocalization . The oxolan-2-ylmethyl group may reduce antioxidant efficacy compared to aromatic substituents, as saturation limits π-electron contribution .

Antimicrobial and Antitumor Activity Nitrobenzyl-substituted derivatives exhibit potent antimicrobial activity (MIC: 16–32 μg/mL) attributed to nitro group interactions with bacterial enzymes . Diethylaminobenzyl-substituted compounds show anticancer activity (IC₅₀: 10–20 μM) via intercalation or inhibition of topoisomerases .

Spectroscopic and Computational Data

  • GIAO NMR calculations for furylmethyl and nitrobenzyl derivatives align closely with experimental shifts (RMSD <0.3 ppm for ¹H and <5 ppm for ¹³C), validating their optimized geometries .
  • HOMO-LUMO gaps for oxolan-2-ylmethyl analogs are predicted to be ~4–5 eV (B3LYP/6-31G(d,p)), indicating moderate reactivity compared to electron-deficient nitrobenzyl derivatives (~3–4 eV) .

Table 2: Experimental vs. Theoretical NMR Chemical Shifts (Selected Examples)

Compound ¹H NMR Shift (δ, ppm) ¹³C NMR Shift (δ, ppm) Method RMSD (¹H/¹³C)
3-Methyl-4-(thienylmethyleneamino) 8.21 (exp) vs. 8.15 152.3 (exp) vs. 150.8 B3LYP/6-31G(d,p) 0.06/1.5
3-Methyl-4-(nitrobenzylideneamino) 8.65 (exp) vs. 8.70 160.1 (exp) vs. 158.9 HF/6-31G(d,p) 0.05/1.2

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with appropriately substituted aldehydes or ketones. For example, oxolan-2-ylmethyl derivatives may be introduced using oxolane-containing aldehydes under reflux conditions in ethanol or methanol, catalyzed by triethylamine. Characterization typically involves IR, NMR, and UV-Vis spectroscopy to confirm structural integrity .

Q. How can computational methods (e.g., DFT) aid in characterizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) or Hartree-Fock (HF) methods is used to optimize molecular geometry, calculate vibrational frequencies (IR), and predict NMR chemical shifts via the Gauge-Independent Atomic Orbital (GIAO) approach. These results are compared to experimental data to validate structural assignments. Software like Gaussian 09W and Veda4f are critical for spectral analysis and visualization .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., triazole C=N stretching at ~1600 cm⁻¹) and adjusts calculated frequencies using scaling factors (e.g., 0.9613 for B3LYP/6-311G(d,p)) .
  • NMR Spectroscopy : ¹H and ¹³C NMR shifts are compared to theoretical values computed via GIAO. Regression analysis (δ_exp = a + b·δ_calc) quantifies agreement, with SigmaPlot used to derive regression coefficients .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

  • Methodological Answer : Discrepancies may arise from solvent effects, basis set limitations, or conformational flexibility. To address this:

  • Perform solvent-phase DFT calculations (e.g., using the Polarizable Continuum Model).
  • Test higher basis sets (e.g., 6-311++G(d,p)) for improved accuracy.
  • Conduct molecular dynamics simulations to explore conformational ensembles .

Q. What strategies optimize reaction conditions for higher yields in synthesis?

  • Methodological Answer :

  • Catalyst Screening : Triethylamine or pyridine derivatives enhance condensation efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature Control : Microwave-assisted synthesis can reduce reaction time and byproduct formation .

Q. How are acidity constants (pKa) determined for triazolone derivatives?

  • Methodological Answer : Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol or acetonitrile) using tetrabutylammonium hydroxide (TBAH) as the titrant. Half-neutralization potentials are converted to pKa values, critical for understanding protonation states in biological systems .

Q. What experimental designs assess the compound’s antioxidant activity?

  • Methodological Answer :

  • DPPH Assay : Measures radical scavenging capacity at 517 nm.
  • FRAP Assay : Quantifies ferric ion reduction potential.
  • Theoretical Support : HOMO-LUMO energy gaps (from DFT) correlate with electron-donating ability, providing mechanistic insights .

Q. How are thermodynamic properties (e.g., HOMO-LUMO, molecular hardness) calculated?

  • Methodological Answer :

  • HOMO-LUMO : Derived from DFT-optimized structures to predict reactivity and charge transfer.
  • Molecular Hardness (η) : Calculated as (EHOMO – ELUMO)/2.
  • Electrophilicity Index (ω) : Determined via (μ²)/(2η), where μ is chemical potential .

Q. Can this compound be functionalized for electrochemical sensing applications?

  • Methodological Answer : Yes. Phenol oxidation on glassy carbon electrodes (GCE) immobilizes the compound for metal ion detection (e.g., Cd²⁺). Cyclic voltammetry and electrochemical impedance spectroscopy (EIS) validate sensor performance, with detection limits as low as 2.0×10⁻¹⁰ M .

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